

## A Comparative Risk Assessment: Musk Xylene vs. Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Musk xylene	
Cat. No.:	B129836	Get Quote

In the realm of fragrance ingredients, synthetic musks have played a pivotal role for over a century, providing a cost-effective and readily available alternative to natural musk. Among these, the nitro-musk, **musk xylene**, and the polycyclic musk, tonalide, have been extensively used in a wide array of consumer products, from cosmetics and perfumes to detergents and fabric softeners. However, their persistence in the environment and potential for bioaccumulation have raised concerns regarding their safety for human health and ecosystems. This guide provides a detailed, objective comparison of the risk assessments for **musk xylene** and tonalide, drawing upon experimental data to inform researchers, scientists, and drug development professionals.

## **Physicochemical Properties**

The physicochemical properties of a substance are fundamental to understanding its environmental fate, bioavailability, and potential for toxic interactions. **Musk xylene** is a crystalline solid with low water solubility and a high octanol-water partition coefficient (log K SCCS), indicating its lipophilic nature.[1][2][3] Tonalide also presents as a white crystalline solid with very low water solubility and a high log K SCCS, signifying its strong tendency to partition into fatty tissues.[4][5][6][7][8]



Property	Musk Xylene	Tonalide
Chemical Class	Nitro-musk	Polycyclic musk
Molecular Formula	C12H15N3O6[9]	C <sub>18</sub> H <sub>26</sub> O[4][5][6]
Molecular Weight	297.26 g/mol [1][9]	258.40 g/mol [4][5]
Appearance	Yellowish crystals[2]	White crystalline powder/solid[4][6][7]
Melting Point	110-111.5 °C[2]	53-57 °C[4][5][7][8]
Boiling Point	~392.31 °C (estimated)[3]	~326-327 °C[4][8]
Flash Point	93.33 °C[3]	>100 °C[4][5]
Vapor Pressure	2.25 x 10 <sup>-7</sup> mm Hg at 25°C[1]	~0.1 mmHg at 20°C[4]
Water Solubility	0.15 mg/L at 22°C[1]	Insoluble[4][6]
Log K SCCS	4.9[1]	5.7

# Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The way a substance is absorbed, distributed throughout the body, metabolized, and ultimately excreted is crucial for determining its potential toxicity.

**Musk Xylene**: Following oral administration in rats, **musk xylene** is absorbed from the gastrointestinal tract.[10] It distributes preferentially to adipose tissue, with tissue levels in female rats being significantly higher than in males.[1] The major route of excretion is via the feces.[1]

Tonalide: Available data suggest that absorption of tonalide after oral or dermal exposure is incomplete. The primary route of excretion in rats is through the feces, whereas in humans and pigs, it is mainly via urine. Tonalide has been detected in human breast milk, adipose tissue, and blood, indicating its potential for bioaccumulation.[11]

### **Toxicological Profile: A Head-to-Head Comparison**



A comprehensive toxicological evaluation is essential for characterizing the potential hazards of a chemical. The following sections compare the key toxicological endpoints for **musk xylene** and tonalide.

#### **Acute Toxicity**

Acute toxicity studies assess the adverse effects that occur shortly after a single or short-term exposure to a substance.

Endpoint	Musk Xylene	Tonalide
Oral LD50 (Rat)	>2,000 mg/kg bw[12]	570 - 1377 mg/kg bw[11]
Dermal LD50 (Rat)	>2,000 mg/kg bw[12]	>5,000 mg/kg bw[11]

**Musk xylene** exhibits low acute toxicity via both oral and dermal routes. Tonalide shows moderate acute oral toxicity and low acute dermal toxicity.

#### **Repeated-Dose Toxicity**

Repeated-dose toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.



Study	Musk Xylene	Tonalide
90-Day Dermal (Rat)	NOAEL: 24 mg/kg bw/day (females), 75 mg/kg bw/day (males).[13] The primary effect at higher doses was increased liver weight.[12][13]	No definitive NOAEL established. A 14-week study showed severe skin irritation and reduced body weight gain at 100 mg/kg bw/day, which was reduced to 10 mg/kg bw/day.[11]
90-Day Oral (Rat)	Not available. A 17-week dietary study in mice showed enlargement and irregularity of liver cells at 0.15% in the diet. [10]	NOAEL: 5 mg/kg bw/day (based on a 90-day gavage study). Effects at higher doses included changes in hematological and biochemistry parameters.[11]

#### Genotoxicity

Genotoxicity assays are performed to determine if a substance can damage genetic material (DNA), potentially leading to cancer or heritable defects.

Both **musk xylene** and tonalide have been evaluated in a battery of in vitro and in vivo genotoxicity tests and are generally considered to be non-genotoxic.

#### Musk Xylene:

- Bacterial Reverse Mutation Assay (Ames test): Negative[14]
- In vitro Mouse Lymphoma Assay: Negative[14]
- In vitro Chromosomal Aberration Test (CHO cells): Negative[14]
- In vitro Unscheduled DNA Synthesis (UDS) in rat hepatocytes: Negative[14]
- In vivo UDS assay: Negative[14]

#### Tonalide:



- Bacterial Reverse Mutation Assay (Ames test): Negative[11]
- In vivo Micronucleus Test (mice): Negative[11]

### Carcinogenicity

Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.

**Musk Xylene**: A long-term feeding study in B6C3F1 mice showed a significant increase in the incidence of liver adenomas and carcinomas in both males and females at dietary concentrations of 0.075% and 0.15%.[10][15] Based on these findings, the International Agency for Research on Cancer (IARC) has classified **musk xylene** as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans".[10] The mechanism of tumor induction is suggested to be non-genotoxic.[2][12][14]

Tonalide: Long-term oral carcinogenicity data for tonalide are not available.[11] However, in a liver tumor initiating and promoting study in rats, tonalide did not show any evidence of tumor-initiating or promoting activity.[11]

#### **Reproductive and Developmental Toxicity**

These studies investigate the potential adverse effects of a substance on sexual function, fertility, and the development of offspring.

**Musk Xylene**: In an oral developmental toxicity study in rats, the NOAEL for maternal toxicity was 20 mg/kg bw/day, and the NOAEL for developmental toxicity was 60 mg/kg bw/day.[12] Embryotoxicity was observed at the highest dose tested.[12]

Tonalide: Tonalide is not considered to show specific reproductive or developmental toxicity.[11] In a preliminary oral developmental toxicity study in rats, the NOAEL for developmental toxicity was 50 mg/kg bw/day.[11]

## **Experimental Protocols**

The toxicological studies cited in this guide were largely conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-



operation and Development (OECD). These guidelines provide a framework for ensuring the quality, consistency, and reliability of chemical safety testing.

#### **Genotoxicity Testing Workflow**

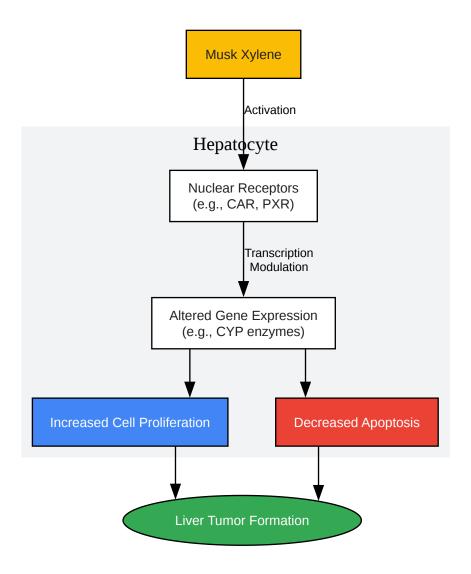
The assessment of genotoxicity typically follows a tiered approach, beginning with in vitro tests and progressing to in vivo studies if positive results are observed.

Genotoxicity testing workflow.

## Hypothetical Signaling Pathway for Non-Genotoxic Carcinogenesis

The liver tumors observed with **musk xylene** are thought to arise from a non-genotoxic mechanism, possibly involving the activation of nuclear receptors and subsequent downstream effects on cell proliferation and apoptosis.





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Hypothetical non-genotoxic carcinogenesis pathway.

#### **Risk Assessment and Conclusion**

Both **musk xylene** and tonalide have been subject to extensive risk assessments by regulatory bodies worldwide.

**Musk Xylene**: The primary concern for **musk xylene** is its carcinogenic potential in mice, although the relevance of this finding to humans is debated due to the non-genotoxic mechanism. Its use has been significantly restricted in many regions. The available data indicate a low potential for acute toxicity.



Tonalide: Tonalide exhibits moderate acute oral toxicity but low dermal toxicity. The lack of long-term carcinogenicity data is a significant data gap. While generally considered non-genotoxic, its persistence and bioaccumulative properties warrant continued monitoring and research.

In conclusion, both **musk xylene** and tonalide present distinct toxicological profiles. **Musk xylene**'s primary risk is associated with its carcinogenic potential, albeit through a nongenotoxic pathway. Tonalide's risk profile is characterized by moderate acute oral toxicity and a lack of long-term carcinogenicity data. For researchers and professionals in drug development, a thorough understanding of these differences is crucial when evaluating the safety of new and existing fragrance ingredients and for the development of safer alternatives. The data presented in this guide underscore the importance of a comprehensive, data-driven approach to chemical risk assessment.

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- To cite this document: BenchChem. [A Comparative Risk Assessment: Musk Xylene vs. Tonalide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129836#risk-assessment-comparison-of-musk-xylene-and-tonalide]

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